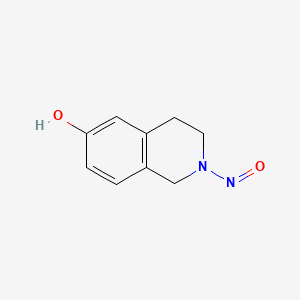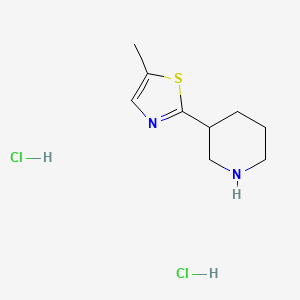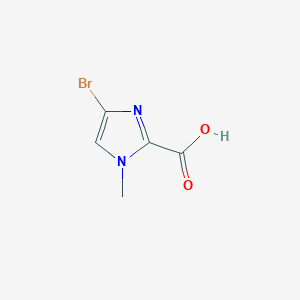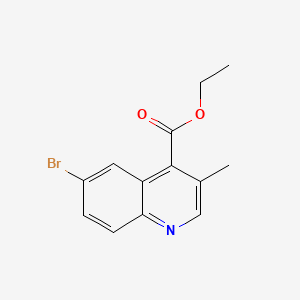
Ethyl 6-bromo-3-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-3-methylquinoline-4-carboxylate is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-methylquinoline-4-carboxylate typically involves the bromination of a quinoline precursor. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated using a tungsten bulb, leading to the desired monobromo product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-3-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to quinoline N-oxides.
Reduction Products: Reduction can yield dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-3-methylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-3-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar structure with a hydroxyl group at the 4th position.
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Contains a chlorine atom at the 4th position.
Uniqueness
Ethyl 6-bromo-3-methylquinoline-4-carboxylate is unique due to the presence of the methyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards specific molecular targets compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
ethyl 6-bromo-3-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)12-8(2)7-15-11-5-4-9(14)6-10(11)12/h4-7H,3H2,1-2H3 |
Clave InChI |
AJBSEJXVILIEFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(C=CC2=NC=C1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


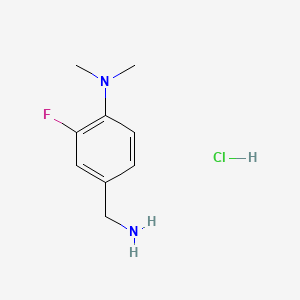
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)
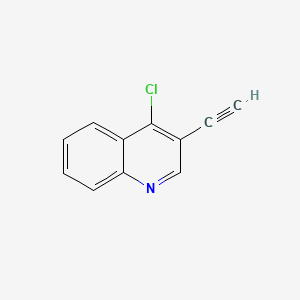

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
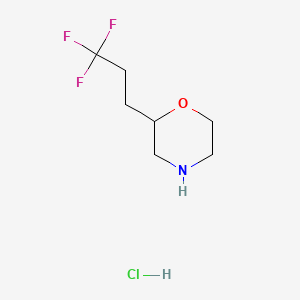

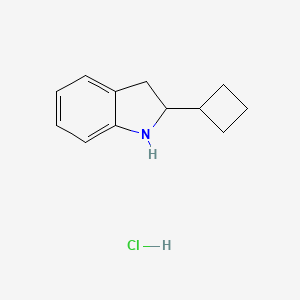
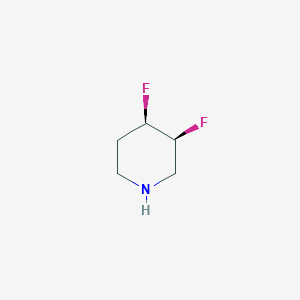
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
